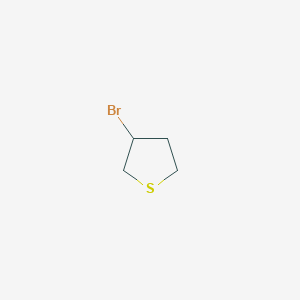

3-bromothiolane

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromothiolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrS/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEPBWJYTRMPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39013-66-6 | |

| Record name | 3-bromothiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromothiolane and Its Derivatives

Direct Bromination Approaches

Direct methods for introducing a bromine atom onto the thiolane ring are often complicated by issues of regioselectivity and the reactivity of the sulfur heteroatom.

Regioselective Bromination of Thiolane

Achieving regioselective bromination of an unsubstituted thiolane at the C-3 position is a significant synthetic challenge. The saturated C-H bonds of the alkane-like ring are generally unreactive towards electrophiles. While methods exist for the regioselective bromination of activated aromatic systems or substrates with directing groups, simple thiolane lacks these features. cardiff.ac.uk For instance, the bromination of sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide), a derivative of thiolane, can be directed to the 3-position using N-bromosuccinimide (NBS) under radical conditions. However, the electron-withdrawing sulfone group in sulfolane alters the ring's electronic properties compared to thiolane, making this a special case rather than a general method for thiolane itself. Direct bromination of unsubstituted thiolane, if forced, would likely result in a mixture of 2-bromo and 3-bromo isomers, along with products of over-bromination and ring-opening.

Radical Bromination of Thiolane

Free-radical bromination offers a pathway to functionalize the C-H bonds of thiolane. This reaction, often initiated by light or a radical initiator like dibenzoyl peroxide in the presence of a bromine source like N-bromosuccinimide (NBS), is known as the Wohl-Ziegler reaction. masterorganicchemistry.com The mechanism proceeds through a radical chain reaction where a bromine radical abstracts a hydrogen atom from the thiolane ring to form a carbon-centered radical. blogspot.comlibretexts.org

The regioselectivity of this process is dictated by the relative stability of the possible radical intermediates. A radical at the C-2 position (alpha to the sulfur) is generally more stable than a radical at the C-3 position (beta to the sulfur) due to stabilization from the adjacent heteroatom. Consequently, free-radical bromination of thiolane would be expected to yield 2-bromothiolane as a major product over the desired 3-bromo isomer.

| Approach | Typical Reagents | Mechanism | Expected Outcome for Thiolane |

|---|---|---|---|

| Radical Bromination | NBS, Dibenzoyl Peroxide (Initiator), CCl₄ | Free-radical chain reaction | Mixture of products, likely favoring 2-bromothiolane due to alpha-radical stability. Low selectivity for 3-bromothiolane. |

| Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Electrophilic attack | Preferential attack on the nucleophilic sulfur atom, leading to bromosulfonium salt formation, not C-H bromination. pressbooks.pubunizin.org |

Electrophilic Bromination Considerations for Saturated Rings

The chemistry of saturated heterocycles like thiolane mirrors that of their acyclic counterparts, in this case, dialkyl sulfides. unizin.org A defining characteristic of sulfides is the high nucleophilicity of the sulfur atom, which contains lone pairs of electrons in the 3p orbital. pressbooks.pub When thiolane is treated with an electrophilic bromine source, such as molecular bromine (Br₂), the initial and most favorable reaction is the attack of the sulfur atom on the bromine. sci-hub.se This leads to the formation of a 1-bromothiolanium bromide salt, a type of sulfonium (B1226848) ion. pressbooks.pub This pathway effectively prevents the electrophilic attack on the C-H bonds of the ring. Therefore, direct electrophilic C-H bromination is not a viable strategy for synthesizing this compound.

Cyclization Reactions Leading to Bromothiolane Scaffolds

Given the difficulties with direct bromination, cyclization reactions of functionalized, unsaturated precursors represent a more controlled and effective strategy for constructing the this compound skeleton. These methods build the ring and incorporate the bromine atom in a single, often regioselective, step.

Intramolecular Cyclization of Unsaturated Precursors (e.g., 3-Butenylimidothioates with N-Bromosuccinimide)

A specific and effective method for creating a substituted this compound involves the intramolecular cyclization of an unsaturated precursor. Research has shown that reacting 3-butenylimidothioates with N-bromosuccinimide (NBS) leads to the formation of 2-substituted-3-bromothiolane derivatives.

In this reaction, the NBS acts as an electrophilic bromine source, which is attacked by the alkene functionality of the 3-butenyl side chain. This forms a cyclic bromonium ion intermediate. The nearby sulfur atom of the imidothioate then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion in a 5-exo-tet cyclization. This ring-closing step is regioselective, leading specifically to the formation of a five-membered thiolane ring and resulting in a product with a bromine atom at the C-3 position.

| Precursor | Reagent | Product | Key Reaction Type |

|---|---|---|---|

| 3-Butenylimidothioate | N-Bromosuccinimide (NBS) | 2-Substituted-3-bromothiolane derivative | Electrophilic Bromocyclization |

Ring-Closing Reactions Involving Bromine Donors

The principle demonstrated above is part of a broader class of reactions known as halocyclizations, which are powerful tools for synthesizing heterocyclic compounds. dnu.dp.uabiointerfaceresearch.com In the context of forming bromothiolanes, this strategy involves an unsaturated sulfur-containing molecule (an alkenyl thioether or a related structure) and a source of electrophilic bromine, such as Br₂ or NBS.

The general mechanism involves three key steps:

Activation: The bromine donor activates the carbon-carbon double bond in the precursor, forming a bromonium ion.

Nucleophilic Attack: The sulfur atom acts as an internal nucleophile, attacking the bromonium ion to close the ring. The regiochemistry of this attack (e.g., 5-exo vs. 6-endo) determines the size of the resulting heterocyclic ring. For thiolane synthesis, conditions favoring a five-membered ring are employed.

Product Formation: The cyclization results in the formation of the thiolane ring with the bromine atom positioned on a carbon atom adjacent to where the double bond was located.

This approach offers superior control over the position of the bromine atom compared to direct substitution reactions on a pre-formed thiolane ring.

Synthesis of Substituted this compound Derivatives via Cyclization

The formation of the thiolane ring system through intramolecular cyclization represents a powerful strategy for synthesizing substituted derivatives. Halogen-induced cyclizations, in particular, offer a direct route to incorporate a bromine atom at a specific position during the ring-forming step. mdpi.com These reactions typically proceed through the electrophilic activation of an unsaturated system by a halogen source, which generates a halonium intermediate. This intermediate is then trapped intramolecularly by a nucleophile, such as a sulfur atom, to yield the heterocyclic product. mdpi.com

For the synthesis of substituted this compound derivatives, a suitable precursor would be an unsaturated thiol, such as a substituted 4-mercapto-1-alkene. The reaction is initiated by an electrophilic bromine source, like N-Bromosuccinimide (NBS) or molecular bromine. This forms a bromonium ion intermediate across the double bond. The pendant thiol group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion. According to Baldwin's rules for ring closure, a 5-exo-tet cyclization is generally favored, leading to the formation of a five-membered thiolane ring with the bromine atom positioned at what was the other carbon of the double bond, resulting in a 3-bromo-substituted thiolane derivative.

The regioselectivity of the nucleophilic attack by the sulfur atom on the bromonium ion determines the final substitution pattern of the product. The presence of substituents on the alkene chain can influence this selectivity through steric and electronic effects.

Table 1: Hypothetical Cyclization for a Substituted this compound This table is based on established principles of halogen-induced cyclization reactions.

| Starting Material | Reagent | Solvent | Product |

| 4-Mercapto-1-pentene | N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | 3-Bromo-2-methylthiolane |

| 4-Mercapto-4-methyl-1-pentene | Bromine (Br₂) | Carbon Tetrachloride (CCl₄) | 3-Bromo-2,2-dimethylthiolane |

Derivatization from Other Halogenated Thiolanes

Halogen exchange reactions provide a straightforward method for the synthesis of this compound from other 3-halothiolane precursors, such as 3-chlorothiolane. The Finkelstein reaction is a classic example of such a transformation, traditionally used to prepare alkyl iodides from alkyl chlorides or bromides. byjus.comwikipedia.org The reaction is an equilibrium process driven to completion by exploiting the differential solubility of metal halide salts in a suitable solvent, typically acetone (B3395972). byjus.comwikipedia.org

In the context of preparing this compound, a modified Finkelstein-type reaction can be employed. Reacting a precursor like 3-chlorothiolane with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in acetone would facilitate the exchange. While sodium bromide has some solubility in acetone, the resulting sodium chloride (NaCl) is virtually insoluble and precipitates out of the solution. wikipedia.org This precipitation shifts the equilibrium towards the formation of the desired this compound, in accordance with Le Châtelier's principle. This S_N2 reaction proceeds via a single step with an inversion of stereochemistry at the carbon center. byjus.com

Table 2: Halogen Exchange for this compound Synthesis

| Precursor | Reagent | Solvent | Key Principle |

| 3-Chlorothiolane | Sodium Bromide (NaBr) | Acetone | Low solubility of NaCl byproduct drives reaction forward. wikipedia.org |

| 3-Iodothiolane | Copper(I) Bromide (CuBr) | N,N-Dimethylformamide (DMF) | "Retro-Finkelstein" reaction; thermodynamically driven. |

An alternative to building the ring is to introduce the bromine atom onto a pre-existing thiolane scaffold. This is typically achieved by converting a functional group at the 3-position into a bromine atom. A common and readily available precursor for this strategy is 3-hydroxythiolane (thiolan-3-ol).

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. wikipedia.org Several standard reagents can be used to effect the bromination of 3-hydroxythiolane. For instance, reaction with phosphorus tribromide (PBr₃) is a reliable method for converting primary and secondary alcohols to the corresponding alkyl bromides. Alternatively, treatment with concentrated hydrobromic acid (HBr) can also achieve this transformation, often with zinc chloride (ZnCl₂) as a catalyst for secondary alcohols. Another effective reagent is thionyl bromide (SOBr₂). These reactions typically proceed via an S_N2 mechanism, especially with reagents like PBr₃ and SOBr₂, leading to an inversion of configuration if the alcohol is chiral.

Table 3: Reagents for the Conversion of 3-Hydroxythiolane to this compound

| Precursor | Reagent | Typical Conditions |

| 3-Hydroxythiolane | Phosphorus Tribromide (PBr₃) | Pyridine, 0 °C to room temp. |

| 3-Hydroxythiolane | Hydrobromic Acid (HBr) | Reflux |

| 3-Hydroxythiolane | Thionyl Bromide (SOBr₂) | Diethyl ether, reflux |

Chemoenzymatic or Biocatalytic Approaches (Hypothetical Exploration)

While documented chemoenzymatic syntheses for this compound are not prevalent, the principles of biocatalysis offer a promising, albeit hypothetical, avenue for its production. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, which is advantageous for green chemistry. mdpi.com

A potential biocatalytic route could involve the direct halogenation of the thiolane ring using a halogenase enzyme. nih.gov Nature has evolved a variety of halogenases that can install halogen atoms onto both aromatic and aliphatic substrates. researchgate.netrsc.org

Non-Heme Iron (NHFe) Halogenases: This class of enzymes catalyzes halogenation via a radical mechanism. rsc.org A hypothetical NHFe halogenase, either discovered in nature or engineered through directed evolution, could be capable of abstracting a hydrogen atom specifically from the C-3 position of the thiolane ring, followed by reaction with a bromide radical to yield this compound with high regioselectivity. rsc.org

Flavin-Dependent Halogenases (FDHs): These enzymes typically catalyze electrophilic halogenation on electron-rich substrates. nih.gov While less likely to act directly on an unactivated saturated ring like thiolane, they could be part of a multi-enzyme cascade.

Another hypothetical chemoenzymatic strategy could involve a cascade reaction. For example, a transaminase could be used for the asymmetric synthesis of (R)- or (S)-3-aminothiolane from thiolane-3-one. mdpi.com The resulting chiral amine could then be chemically converted to the corresponding bromide via a Sandmeyer-type reaction, preserving stereochemical information. Similarly, an alcohol dehydrogenase could reduce thiolane-3-one to 3-hydroxythiolane, which could then be brominated as described in section 2.3.2. d-nb.info The use of enzymes in these initial steps could provide enantiomerically pure precursors for the synthesis of chiral this compound derivatives.

Table 4: Hypothetical Biocatalytic Routes to this compound

| Enzymatic Step | Enzyme Class | Hypothetical Transformation | Subsequent Step |

| Direct C-H Bromination | Non-Heme Iron Halogenase | Thiolane → this compound | None (Direct product) |

| Asymmetric Amination | Transaminase | Thiolane-3-one → (S)-3-Aminothiolane | Chemical diazotization and bromination |

| Asymmetric Reduction | Alcohol Dehydrogenase | Thiolane-3-one → (R)-3-Hydroxythiolane | Chemical bromination (e.g., with PBr₃) |

Reactivity and Reaction Mechanisms of 3 Bromothiolane

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C3 position of 3-bromothiolane involves the replacement of the bromide leaving group by a nucleophile. As a secondary alkyl halide, it can theoretically react via either a unimolecular (SN1) or bimolecular (SN2) pathway, with the operative mechanism being highly dependent on reaction conditions such as the nature of the nucleophile, the solvent, and the temperature.

SN1 and SN2 Pathways at the Brominated Carbon

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. vedantu.com The rate of this bimolecular reaction is dependent on the concentration of both the this compound substrate and the nucleophile. wikipedia.orgbyjus.com This pathway is favored by strong, unhindered nucleophiles and the use of polar aprotic solvents. vedantu.com For this compound, an SN2 reaction would proceed with an inversion of stereochemistry at the C3 carbon.

Conversely, the SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the bromide ion to form a secondary carbocation intermediate at the C3 position. wikipedia.org This intermediate is planar and can be attacked by a nucleophile from either face, typically leading to a racemic or near-racemic mixture of products if the starting material is chiral. The rate of an SN1 reaction is dependent only on the concentration of the substrate. wikipedia.org This pathway is favored by conditions that stabilize the carbocation intermediate, such as the use of polar protic solvents (e.g., water, ethanol) and weak nucleophiles. vedantu.com Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of processes that often proceed via an SN1 mechanism. mdpi.comwikipedia.org

Table 1: Comparison of SN1 and SN2 Reaction Pathways for this compound

| Feature | SN1 Pathway | SN2 Pathway |

| Kinetics | First-order: Rate = k[this compound] | Second-order: Rate = k[this compound][Nucleophile] |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic solvents favored | Polar aprotic solvents favored |

| Stereochemistry | Racemization/Mixture of stereoisomers | Inversion of configuration |

| Intermediate | Secondary carbocation (planar) | Pentacoordinate transition state |

Influence of Ring Strain and Sulfur Heteroatom on Reactivity

The reactivity of this compound in nucleophilic substitutions is significantly influenced by the presence of the sulfur atom, which can act as an internal nucleophile. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to a dramatic increase in the reaction rate compared to analogous acyclic secondary alkyl halides. libretexts.org

In this mechanism, the lone pair of electrons on the sulfur atom attacks the C3 carbon intramolecularly, displacing the bromide ion and forming a strained, bicyclic episulfonium ion intermediate. scribd.comnih.gov This initial step is a rapid, intramolecular SN2 reaction. The subsequent attack by an external nucleophile on one of the carbons of the three-membered ring opens the episulfonium ion. This second step is also an SN2-type reaction. Because the process involves two consecutive SN2-like steps, each causing an inversion of configuration, the net result is a retention of stereochemistry at the reaction center. scribd.comnih.gov This outcome is a key diagnostic criterion for NGP. The rate enhancement occurs because the formation of the bridged sulfonium (B1226848) ion is kinetically more favorable than the direct attack by an external nucleophile. vedantu.comlibretexts.org

Elimination Reactions

When treated with a base, this compound can undergo elimination reactions (dehydrobromination) to form unsaturated thiolene derivatives. These reactions compete with nucleophilic substitution, with elimination being favored by the use of strong, sterically hindered bases and higher temperatures.

Dehydrobromination Pathways to Thiolene Derivatives

The elimination of hydrogen bromide from this compound can lead to two possible constitutional isomers, depending on which β-hydrogen is removed. The carbon bearing the bromine (C3) is the α-carbon. The adjacent carbons, C2 and C4, are the β-carbons.

Formation of 2,3-Dihydrothiophene (B74016) (2-Thiolene): Removal of a proton from the C2 position by a base, followed by the expulsion of the bromide ion, results in the formation of a double bond between C2 and C3. The product is 2,3-dihydrothiophene, also known as 2-thiolene. rsc.orgbohrium.com

Formation of 2,5-Dihydrothiophene (B159602) (3-Thiolene): Removal of a proton from the C4 position, which is chemically equivalent to the C2 position in the absence of other substituents, would also lead to a dihydrothiophene product. Due to the symmetry of the potential products, deprotonation at C4 leads to 2,5-dihydrothiophene (also known as 3-thiolene), where the double bond is between C3 and C4.

According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and thus more thermodynamically stable, alkene. researchgate.net In this case, 2,3-dihydrothiophene is a more substituted alkene than 2,5-dihydrothiophene and is often the major product under thermodynamic control.

Stereochemical Outcomes of Elimination Reactions

The stereochemistry of the elimination reaction, particularly under bimolecular (E2) conditions, is governed by the geometric arrangement of the β-hydrogen and the bromine leaving group. The E2 mechanism requires a coplanar arrangement of the C-H and C-Br bonds, with a strong preference for an anti-periplanar conformation (a dihedral angle of 180°). nih.govresearchgate.net

The thiolane ring is not planar and adopts envelope or twist conformations. For elimination to occur, a β-hydrogen and the bromine atom must be able to align in a trans-diaxial-like orientation. This conformational requirement dictates which β-hydrogens are available for elimination and can influence the regioselectivity and stereoselectivity of the reaction, especially in substituted thiolane derivatives. researchgate.netrsc.org

Organometallic Reactions

This compound can serve as a precursor for organometallic reagents, which are valuable intermediates in synthetic chemistry for forming new carbon-carbon bonds. The primary methods involve reaction with active metals like lithium or magnesium.

The formation of a Grignard reagent (3-thiolanylmagnesium bromide ) by reacting this compound with magnesium metal is a plausible pathway. alfa-chemistry.comrsc.org However, the preparation of Grignard reagents can sometimes be complicated by a side reaction known as Wurtz coupling, where the organometallic intermediate reacts with another molecule of the starting alkyl halide to form a dimer.

A more common and often cleaner method for preparing the corresponding organometallic reagent is through halogen-metal exchange, typically using an organolithium reagent such as n-butyllithium at low temperatures. This reaction would yield 3-lithio-thiolane .

Once formed, these organometallic intermediates behave as potent nucleophiles and bases. They can be trapped with various electrophiles or used in transition-metal-catalyzed cross-coupling reactions. For instance, the 3-lithio-thiolane could be reacted with a borate (B1201080) ester to form a boronic ester, which could then participate in a palladium-catalyzed Suzuki coupling with an aryl or vinyl halide. This two-step sequence allows for the versatile introduction of the thiolane moiety onto other molecular scaffolds.

Formation of Grignard Reagents from this compound

The formation of a Grignard reagent from this compound by reacting it with magnesium metal can be challenging. researchgate.net While Grignard reagents are readily formed from many alkyl and aryl halides in anhydrous ether, certain substrates, including some bromo-substituted heterocycles, may exhibit limited reactivity under these standard conditions. rsc.orglibretexts.orgwikipedia.org For instance, 3-bromothiophene, a related sulfur-containing heterocycle, does not readily form a Grignard reagent in ether. researchgate.net However, the use of tetrahydrofuran (B95107) (THF) as a solvent can facilitate the reaction for otherwise unreactive halides. rsc.org The formation of Grignard reagents is often subject to an induction period and requires strictly anhydrous conditions, as they are rapidly destroyed by water. wikipedia.org

Lithium-Halogen Exchange to Form Organolithium Species

Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds from organic halides. wikipedia.org This reaction is typically very fast, often proceeding more rapidly than nucleophilic addition or even proton transfer. wikipedia.orgharvard.edu The general trend for the rate of exchange is I > Br > Cl, making this compound a suitable substrate. wikipedia.org The reaction is commonly performed at low temperatures, such as -78 °C, using an organolithium reagent like n-butyllithium or t-butyllithium. researchgate.net

The choice of the organolithium reagent can be critical. For instance, in the case of 3-bromothiophene, using two equivalents of t-butyllithium is recommended for a clean reaction. researchgate.net The first equivalent participates in the lithium-halogen exchange, while the second equivalent eliminates the t-butyl bromide byproduct, preventing side reactions. researchgate.net This method is frequently used to prepare vinyl, aryl, and primary alkyllithium reagents. wikipedia.org The resulting organolithium species are highly reactive intermediates that can be used in a variety of subsequent synthetic transformations. nih.gov

Table 1: Comparison of Reagents for Lithium-Halogen Exchange

| Reagent | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| n-Butyllithium | Typically at low temperatures (e.g., -78 °C) | Commonly used, effective for many substrates. researchgate.net | The byproduct, butyl bromide, can potentially react with the desired product. researchgate.net |

| t-Butyllithium | Typically 2 equivalents at -78 °C | Highly reactive, can lead to cleaner reactions by eliminating byproducts. researchgate.net | Requires careful handling due to high reactivity. researchgate.net |

| LDA (Lithium diisopropylamide) | Not typically used for exchange | More likely to act as a base, causing deprotonation instead of halogen exchange. researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) with this compound as Coupling Partner

This compound and its derivatives can serve as coupling partners in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org While direct examples with this compound are not prevalent in the provided results, the reaction is widely applied to various aryl and heteroaryl halides. mdpi.comrsc.orgresearchgate.net The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction. organic-chemistry.orgmdpi.com For instance, Pd(dppf)Cl₂ and Pd(OAc)₂ are commonly used palladium catalysts. mdpi.comresearchgate.net

Negishi Coupling:

The Negishi coupling involves the reaction of an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgbeilstein-journals.org The use of palladacycle precatalysts has been shown to facilitate Negishi couplings under mild conditions, including at room temperature. nih.gov The reaction is particularly useful for creating C(sp²)–C(sp³) bonds. beilstein-journals.org Similar to other cross-coupling reactions, the mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. illinois.edu

Stille Coupling:

The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.org This method is versatile with respect to the coupling partners, but a significant drawback is the toxicity of the tin reagents. organic-chemistry.orglibretexts.org The rate of transmetalation from tin generally follows the order: alkynyl > alkenyl > aryl > allyl, benzyl (B1604629) > α-alkoxyalkyl > alkyl. chem-station.com Additives like lithium chloride or copper(I) salts can accelerate the reaction. chem-station.com The reaction mechanism is analogous to other palladium-catalyzed cross-couplings. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|

| Suzuki | Organoboron compound | Palladium (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) | Wide applicability, relatively low toxicity of boron reagents. libretexts.orgmdpi.comresearchgate.net |

| Negishi | Organozinc compound | Palladium or Nickel | High functional group tolerance, effective for sp³-sp² coupling. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Stille | Organotin compound | Palladium | Versatile, but tin reagents are toxic. organic-chemistry.orgwikipedia.orglibretexts.org |

Ring-Opening Reactions (if applicable to specific conditions or derivatives)

The thiolane ring is generally stable; however, under specific conditions or with certain derivatives, ring-opening can occur. For instance, the five-membered thiolane ring in derivatives like 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione may undergo ring-opening with nucleophiles such as amines or thiols. vulcanchem.com Also, treatment of thiolan-3-amine (B18485) with strong oxidizing agents can lead to cleavage of the thiolane ring. vulcanchem.com In other systems, the presence of strain, such as in bicyclic derivatives, can facilitate ring-opening reactions. tubitak.gov.trresearchgate.net

Oxidation Reactions (e.g., to sulfoxides or sulfones, like this compound 1,1-dioxide)

The sulfur atom in the thiolane ring can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Hydrogen peroxide is a common oxidant used for this purpose. vulcanchem.comsci-hub.se The oxidation of sulfides to sulfoxides can be achieved with high selectivity, avoiding overoxidation to the sulfone, by using specific catalysts and conditions. researchgate.netnanochemres.orgcardiff.ac.uk For example, a silica-based tungstate (B81510) interphase catalyst with 30% H₂O₂ allows for the selective oxidation of sulfides to sulfoxides at room temperature. organic-chemistry.org

The fully oxidized derivative, this compound 1,1-dioxide (also known as 3-bromosulfolane), is a known compound. molaid.com This sulfone can be synthesized from precursors like 2,5-dihydrothiophene-1,1-dioxide through the addition of hypobromous acid (HOBr), which can be generated in situ from N-bromosuccinimide (NBS) in water. stolaf.edu The sulfone group in such compounds is electron-withdrawing, which influences the reactivity of the ring. vulcanchem.com

Table 3: Oxidation Products of this compound

| Product Name | Oxidizing Agent Example | Key Features of Product |

|---|---|---|

| This compound 1-oxide (Sulfoxide) | Hydrogen Peroxide (H₂O₂) with catalyst organic-chemistry.orgsci-hub.se | Chiral center at the sulfur atom. Intermediate oxidation state. |

| This compound 1,1-dioxide (Sulfone) | Stronger oxidizing conditions, or from precursors like 2,5-dihydrothiophene-1,1-dioxide + NBS/H₂O stolaf.edu | Electron-withdrawing sulfone group activates the ring. vulcanchem.com |

Stereochemical Aspects of 3 Bromothiolane

Chiral Centers and Enantiomeric Forms

3-Bromothiolane possesses a single chiral center at the carbon atom bonded to the bromine atom (C3). A chiral center is a tetrahedral carbon atom bonded to four different groups. umn.edudummies.com In the case of this compound, the C3 carbon is attached to a hydrogen atom, a bromine atom, and two different carbon chains within the thiolane ring. The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers. umn.edufiu.edu

Enantiomers are non-superimposable mirror images of each other. umn.edu The two enantiomers of this compound are designated as (R)-3-bromothiolane and (S)-3-bromothiolane, based on the Cahn-Ingold-Prelog priority rules. umn.edu Molecules with one chiral center are always chiral. umn.edu A 50:50 mixture of these two enantiomers is known as a racemic mixture. libretexts.org

Table 1: Enantiomeric Forms of this compound

| Enantiomer | Stereochemical Descriptor |

| (R)-3-bromothiolane | Right-handed configuration |

| (S)-3-bromothiolane | Left-handed configuration |

This table outlines the two possible enantiomeric forms of this compound due to its single chiral center.

Diastereoselectivity in Synthesis

The synthesis of substituted thiolanes, including this compound, can be influenced by the stereochemistry of the starting materials and reaction conditions, leading to the preferential formation of one diastereomer over another.

The stereochemical outcome of cyclization reactions to form the thiolane ring can be controlled to produce specific stereoisomers. For instance, the reaction of 3-butenylimidothioates with N-bromosuccinimide (NBS) can yield 2-substituted-3-bromothiolane derivatives. researchgate.net The stereochemistry of the starting butenylimidothioate influences the resulting product's stereochemistry. For example, (E)-isomers can lead to trans products, while (Z)-isomers can yield cis products. researchgate.net This demonstrates that the stereochemical relationship (cis/trans or syn/anti) between substituents on the newly formed ring can be directed by the geometry of the acyclic precursor. researchgate.net Metal-catalyzed cyclization reactions are also powerful methods for the stereoselective construction of heterocyclic ring systems. mdpi.com The choice of catalyst and reaction conditions can precisely guide the cyclization to achieve the desired stereochemical outcome. mdpi.com

The synthesis of this compound can also be achieved through addition reactions to unsaturated thiolane precursors, such as dihydrothiophene. The stereochemistry of these addition reactions can be highly specific. For example, the bromination of an alkene typically proceeds through an anti-addition mechanism. reddit.comlibretexts.org This means that the two bromine atoms add to opposite faces of the double bond. libretexts.org When an unsaturated thiolane precursor undergoes bromination, the resulting 3,4-dibromothiolane would be formed through this anti-addition pathway, influencing the relative stereochemistry of the two bromine atoms.

Conformational Analysis of the Thiolane Ring System with Bromine Substitution

The thiolane ring, a five-membered heterocycle, is not planar and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In this compound, the bromine substituent can occupy either an axial or an equatorial position in these conformations.

The presence of the bromine atom significantly influences the conformational equilibrium of the thiolane ring. acs.org The preferred conformation will be the one that minimizes steric and electronic interactions. The electronic interaction between the bromine atom and the sulfur heteroatom can also play a role in determining the conformational preference. nih.gov Computational studies and spectroscopic techniques like NMR can be used to determine the most stable conformation and the energy barriers between different conformations. acs.orgnih.gov

Resolution of Enantiomers (if chiral)

Since this compound is a chiral compound, a racemic mixture of its enantiomers can be separated into individual, optically pure enantiomers through a process called resolution. libretexts.org A common method for resolving a racemic mixture of a compound like this compound, which is a neutral alkyl halide, would involve converting it into a diastereomeric mixture. This can be achieved by reacting the racemate with a single enantiomer of a chiral resolving agent. libretexts.org

For example, if this compound were to be derivatized to an alcohol or an amine, it could then be reacted with a chiral acid or base to form diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org Once the diastereomers are separated, the original enantiomers of the this compound derivative can be recovered. Chiral chromatography is another powerful technique for the direct separation of enantiomers. rsc.org

Stereochemical Implications in Reaction Pathways (e.g., anti addition in bromination mechanisms)

The stereochemistry of this compound and its precursors has significant implications for its reaction pathways. A key example is the bromination of an alkene precursor to form a dibrominated thiolane. This reaction typically proceeds via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the double bond. reddit.comlibretexts.org This occurs through a cyclic bromonium ion intermediate. libretexts.org The nucleophilic attack of the bromide ion on this intermediate occurs from the side opposite to the bromine bridge, resulting in the anti-addition product. libretexts.org

This stereospecificity dictates the relative stereochemistry of the resulting dibromide. For example, the bromination of a cis-alkene would yield a racemic mixture of enantiomeric trans-dibromides, while the bromination of a trans-alkene would result in a meso compound, if applicable. libretexts.org Understanding these stereochemical consequences is crucial for predicting and controlling the structure of the final products in the synthesis and subsequent reactions of this compound. numberanalytics.comlibretexts.org

Theoretical and Computational Studies on 3 Bromothiolane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometries, conformational preferences, and electronic characteristics, offering deep insights into the molecule's behavior.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular structure to find the lowest energy conformation on the potential energy surface libretexts.orglibretexts.orgwayne.edu.

For 3-bromothiolane, a five-membered heterocyclic compound, the ring is not planar but adopts a puckered "envelope" or "twist" conformation to relieve ring strain. The bromine substituent at the 3-position can exist in two primary positions relative to the ring: axial and pseudo-axial/equatorial.

A variety of computational methods can be used for geometry optimization. Density Functional Theory (DFT), particularly with the B3LYP functional, is widely used due to its balance of computational cost and accuracy researchgate.netbohrium.com. For more precise energy calculations and to benchmark DFT results, higher-level ab initio methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often employed, as they provide a more rigorous treatment of electron correlation researchgate.netresearchgate.net.

The optimization process yields key structural parameters. The following table presents hypothetical but representative optimized geometric parameters for the equatorial conformer of this compound, as would be calculated using the B3LYP method with a suitable basis set (e.g., 6-311+G(d,p)).

| Parameter | Value |

|---|---|

| C-Br Bond Length | 1.96 Å |

| C-S Bond Length | 1.82 Å |

| C-C Bond Length | 1.54 Å |

| C-S-C Bond Angle | 93.5° |

| S-C-C Bond Angle | 105.0° |

| C-C-Br Bond Angle | 110.2° |

| C-S-C-C Dihedral Angle | -15.0° |

The thiolane ring is flexible and can adopt several conformations. The presence of the bromine substituent at the C3 position leads to distinct conformational isomers, primarily differing in whether the C-Br bond is in a pseudo-axial or pseudo-equatorial orientation. Computational methods are ideal for exploring these isomers and the energy barriers that separate them bohrium.comnih.govnih.gov.

A conformational analysis of this compound would involve calculating the relative energies of the stable conformers. The energy difference between the axial and equatorial forms is a key determinant of their relative populations at equilibrium. Typically, steric hindrance makes the equatorial conformer more stable than the axial one. The transition state for the interconversion between these conformers (a process known as ring-puckering or pseudorotation) can also be located and its energy calculated, providing the energy barrier for this process nih.gov.

| Conformer/State | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial | B3LYP | 0.00 (Reference) |

| Axial | B3LYP | +0.75 |

| Transition State (Equatorial → Axial) | B3LYP | +5.20 |

| Equatorial | CCSD(T) | 0.00 (Reference) |

| Axial | CCSD(T) | +0.85 |

These calculations would show that while the equatorial conformer is favored, the energy barrier for interconversion is low, indicating that the molecule is conformationally flexible at room temperature.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity taylorandfrancis.comwikipedia.org. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species youtube.comyoutube.comyoutube.com. The energy and spatial distribution of these orbitals in this compound are critical to understanding its electrophilic and nucleophilic behavior.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur and bromine atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. For this compound, the LUMO is anticipated to be an antibonding orbital (σ*) associated with the C-Br bond. Its low energy makes this site susceptible to nucleophilic attack, leading to the cleavage of the C-Br bond.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -9.85 | Sulfur (S) lone pair |

| LUMO | -0.50 | C-Br σ* antibonding |

| HOMO-LUMO Gap | 9.35 | - |

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, identifying short-lived intermediates and transition states that are difficult to observe experimentally.

A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecular system as a function of its geometric coordinates libretexts.orglibretexts.orgwayne.edu. By mapping the PES for a reaction involving this compound, chemists can trace the lowest energy path from reactants to products, known as the minimum energy path or reaction coordinate sciepub.comresearchgate.net.

For instance, a key transformation for this compound is nucleophilic substitution (SN2) at the carbon atom bonded to bromine. Mapping the PES for its reaction with a nucleophile (e.g., hydroxide, OH⁻) would involve calculating the system's energy at many points along the reaction coordinate. This would reveal the energy profile, including the formation of reactant complexes, the transition state, and product complexes researchgate.netresearchgate.net. The PES provides a complete energetic landscape of the reaction, showing the barriers that must be overcome and the relative stability of all species involved sciepub.com.

The transition state is the highest energy point along the minimum energy path, representing the energetic bottleneck of a reaction libretexts.orgwayne.edu. Locating and characterizing this "saddle point" on the PES is crucial for understanding reaction kinetics and mechanisms semanticscholar.org.

Computational algorithms can search for and optimize the geometry of the transition state. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency. The motion corresponding to this imaginary frequency represents the vibration along the reaction coordinate, showing the atoms' movement as they traverse the energy barrier from reactants to products sciepub.com.

For an SN2 reaction of this compound with a nucleophile, the transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken C-Br bond. Analysis of this structure would confirm the backside attack characteristic of the SN2 mechanism. By calculating the energy difference between the reactants and the transition state, one can determine the activation energy (energy barrier) for the reaction, which is a critical factor in determining the reaction rate.

Calculation of Reaction Enthalpies and Energy Barriers

The thermodynamics and kinetics of chemical reactions involving this compound can be extensively studied using computational methods. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for determining reaction enthalpies (ΔH) and the energy barriers of transition states.

Detailed research in this area would involve mapping the potential energy surface for a given reaction, such as a nucleophilic substitution at the carbon bearing the bromine atom or an elimination reaction. The process involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies), while a transition state is a first-order saddle point (exactly one imaginary frequency).

Energy Calculation: High-accuracy single-point energy calculations are often performed on the optimized geometries. The reaction enthalpy is then calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants. The energy barrier (activation energy) is the difference in energy between the transition state and the reactants.

For example, in a substitution reaction, computational methods can elucidate the energetic preference for an S_N1 versus an S_N2 pathway by calculating the stability of the carbocation intermediate versus the energy of the pentacoordinate transition state. These calculations provide fundamental insights into the reactivity of this compound that are crucial for synthetic planning.

Spectroscopic Property Prediction and Interpretation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using quantum mechanical methods. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is the most common approach. nih.gov

The procedure involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, usually tetramethylsilane (TMS). nih.gov Such calculations can predict both ¹H and ¹³C NMR spectra. These theoretical predictions are invaluable for assigning peaks in experimental spectra, especially for complex structures, and for confirming the regiochemistry of substitution on the thiolane ring.

Below is an illustrative table of the type of data that would be generated from a GIAO calculation for this compound.

| Atom | Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | H on C2 (axial) | 3.15 |

| ¹H | H on C2 (equatorial) | 2.90 |

| ¹H | H on C3 | 4.50 |

| ¹H | H on C4 (axial) | 2.20 |

| ¹H | H on C4 (equatorial) | 2.05 |

| ¹H | H on C5 (axial) | 2.85 |

| ¹H | H on C5 (equatorial) | 2.70 |

| ¹³C | C2 | 38.5 |

| ¹³C | C3 | 55.0 |

| ¹³C | C4 | 32.0 |

| ¹³C | C5 | 35.0 |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT/GIAO calculation, not actual published research data for this compound.

Theoretical calculations of vibrational frequencies are essential for interpreting Fourier-transform infrared (FTIR) and Raman spectra. These calculations are typically performed using DFT methods after a geometry optimization. scispace.com The output provides a list of vibrational modes and their corresponding frequencies.

Because the calculations are based on the harmonic oscillator approximation, the calculated frequencies are often systematically higher than experimental values. rroij.com To improve accuracy, the computed frequencies are uniformly scaled using established scaling factors specific to the computational method and basis set used. scispace.com The analysis of the vibrational modes allows for the unambiguous assignment of spectral bands to specific molecular motions, such as C-H stretching, CH₂ scissoring, C-S stretching, and the characteristic C-Br stretching frequency.

An illustrative table of calculated vibrational frequencies for this compound is provided below.

| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| 2965 | C-H Asymmetric Stretch | Medium |

| 2880 | C-H Symmetric Stretch | Medium |

| 1450 | CH₂ Scissoring | Medium |

| 1280 | CH₂ Wagging | Weak |

| 950 | Ring Deformation | Weak |

| 720 | C-S Stretch | Medium |

| 650 | C-Br Stretch | Strong |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation, not actual published research data for this compound.

This compound possesses a chiral center at the C3 position and therefore exists as a pair of enantiomers, (R)-3-bromothiolane and (S)-3-bromothiolane. Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides experimental methods to distinguish between these enantiomers.

Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD and ORD spectra for a specific enantiomer (e.g., the R-enantiomer). By comparing the predicted spectrum with the experimental one, the absolute configuration of the synthesized or isolated compound can be determined. Although no specific computational studies on the chiroptical properties of this compound have been identified in the literature, this approach remains the definitive method for assigning absolute stereochemistry when single-crystal X-ray diffraction is not feasible.

Solvation Effects and Solvent Modeling

The properties and reactivity of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are crucial for understanding these interactions. There are two primary approaches to modeling solvation:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, energy, and properties.

Explicit Solvent Models: In this method, a number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in implicit models. Hybrid models that combine a few explicit solvent molecules with a polarizable continuum are often used to balance accuracy and computational cost.

For this compound, solvation models would be critical for accurately calculating reaction barriers in solution, predicting changes in spectroscopic properties in different solvents (solvatochromism), and understanding its conformational preferences in various media.

Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors. These are often calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Energy (IE): The energy required to remove an electron. Within Koopmans' theorem approximation, it is estimated as the negative of the HOMO energy (IE ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added. It is approximated as the negative of the LUMO energy (EA ≈ -E_LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

These descriptors help in predicting the reactive nature of this compound. For instance, the HOMO distribution would indicate the most likely sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack.

An illustrative table of calculated reactivity descriptors is provided below.

| Descriptor | Illustrative Calculated Value (eV) | Interpretation |

|---|---|---|

| E_HOMO | -9.8 | Energy of the highest occupied molecular orbital |

| E_LUMO | -0.5 | Energy of the lowest unoccupied molecular orbital |

| Ionization Energy (IE) | 9.8 | Energy required to remove an electron |

| Electron Affinity (EA) | 0.5 | Energy released upon adding an electron |

| Chemical Hardness (η) | 4.65 | Resistance to change in electron configuration |

Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation, not actual published research data for this compound.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structure in solution. It provides insights into the chemical environment of individual atoms, their connectivity, and spatial relationships.

1D NMR (¹H, ¹³C) for Structural Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental layer of structural information.

For 3-bromothiolane, the ¹H NMR spectrum provides information on the chemical shifts, multiplicities, and integral values of the different proton environments. The protons on the carbon atom bearing the bromine atom are expected to be the most deshielded. The protons on the carbon atoms adjacent to the sulfur atom will also exhibit characteristic shifts.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atom directly bonded to the electronegative bromine atom will resonate at a significantly downfield chemical shift. The carbon atoms adjacent to the sulfur atom will also show distinct chemical shifts influenced by the heteroatom.

A representative, though not specific to this compound, dataset for a related bromo-substituted heterocyclic compound is presented in the table below to illustrate the type of data obtained. rsc.org

| ¹H NMR (600 MHz, CDCl₃) | ¹³C NMR (151 MHz, CDCl₃) |

| δ = 7.32 (d, J = 9.1 Hz, 1 H) | δ = 163.2 |

| δ = 6.84 (d, J = 9.1 Hz, 1 H) | δ = 144.0 |

| δ = 4.08 (s, 3 H) | δ = 132.2 |

| δ = 2.40 (t, J = 7.1 Hz, 2 H) | δ = 130.7 |

| δ = 1.59 (pentet, J = 7.2 Hz, 2 H) | δ = 120.0 |

| δ = 1.45–1.33 (m, 2 H) | δ = 116.5 |

| δ = 1.34–1.23 (m, 2 H) | δ = 94.1 |

| δ = 0.87 (t, J = 7.2 Hz, 3 H) | δ = 54.9 |

| δ = 31.1 | |

| δ = 27.9 | |

| δ = 22.2 | |

| δ = 19.3 | |

| δ = 14.0 |

This table showcases sample NMR data for a substituted heterocyclic compound to exemplify the data format. It does not represent the actual data for this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously establishing the complete molecular structure, including connectivity and stereochemistry. researchgate.netprinceton.eduscribd.comemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.eduemerypharma.com For this compound, COSY would be used to trace the connectivity of the protons around the five-membered ring, confirming the adjacent relationships between protons on neighboring carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.eduemerypharma.com This powerful technique allows for the direct assignment of each proton signal to its attached carbon atom, resolving any ambiguities from the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. princeton.edu This experiment is particularly important for elucidating the stereochemistry of the molecule. In the case of this compound, NOESY could potentially be used to determine the relative orientation of the bromine atom with respect to the protons on the ring, especially if diastereomers are present.

The comprehensive assignment of all signals in NMR spectra is often achieved through the combined use of these various techniques. rsc.org

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is a specialized technique used to study molecules that are undergoing conformational or chemical exchange on the NMR timescale. numberanalytics.commontana.eduslideshare.net The five-membered thiolane ring is known to be flexible and can adopt various conformations, such as the envelope and twist forms.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow enough to observe distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. The analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to conformational inversion in this compound. montana.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact mass of the molecule, which in turn can be used to determine its elemental composition. For this compound (C₄H₇BrS), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units. ulethbridge.ca

The ability of HRMS to provide an exact mass with high accuracy is crucial for confirming the molecular formula of a newly synthesized compound.

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. libretexts.orgwikipedia.org The pattern of these fragments is characteristic of the molecule's structure and can be used to elucidate its connectivity. libretexts.orgyoutube.com

For this compound, key fragmentation pathways would likely involve:

Loss of a bromine radical: This would lead to a prominent peak corresponding to the thiolane cation.

Cleavage of the C-S bonds: This could result in the loss of fragments such as CH₂S or C₂H₄S.

Ring-opening and subsequent fragmentation: The five-membered ring could open, followed by further fragmentation to produce smaller, stable ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

A non-linear molecule with N atoms, such as this compound (C4H7BrS), has 3N-6 fundamental vibrational modes. gcms.cz The key vibrational modes for this compound can be categorized as C-H stretching, CH2 scissoring, twisting, and wagging, C-C stretching, C-S stretching, and C-Br stretching.

The IR and Raman spectra are complementary. researchgate.net Vibrations that cause a significant change in the dipole moment are strong in the IR spectrum, while those that lead to a change in the polarizability of the electron cloud are strong in the Raman spectrum. researchgate.net

Expected Vibrational Frequencies:

The primary vibrations of the tetrahydrothiophene (B86538) ring involve the CH2 and C-S groups. The introduction of a bromine atom at the 3-position will influence these vibrations and introduce new ones, most notably the C-Br stretching mode.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (B1212753) groups are expected to appear in the 2850-3000 cm⁻¹ region. These are typically strong in both IR and Raman spectra. docbrown.info

CH₂ Bending (Scissoring): The scissoring motion of the CH₂ groups is anticipated to produce a moderately strong band around 1450-1470 cm⁻¹.

C-S Stretching: The stretching of the carbon-sulfur bonds within the thiolane ring typically gives rise to weak to medium intensity bands in the 600-780 cm⁻¹ region.

C-Br Stretching: The most characteristic vibration for this compound is the C-Br stretch. For bromoalkanes, this vibration typically appears as a strong band in the IR spectrum in the range of 500-650 cm⁻¹. docbrown.info Its position can be influenced by the conformation of the molecule.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |

| CH₂ Scissor | 1450 - 1470 | Medium | Medium |

| CH₂ Wag/Twist | 1200 - 1350 | Medium-Weak | Medium-Weak |

| C-C Stretch | 800 - 1200 | Weak | Medium |

| C-S Stretch | 600 - 780 | Medium-Weak | Strong |

This table is generated based on characteristic frequencies of related compounds and general spectroscopic principles. Experimental values for this compound may vary.

X-ray Crystallography (if suitable crystals are obtained) for Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. azom.com This method can provide unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the crystalline form. libretexts.org

For this compound, a successful X-ray crystallographic analysis would definitively establish the conformation of the five-membered thiolane ring and the stereochemical relationship of the bromine substituent. The thiolane ring is known to exist in various puckered conformations, such as the envelope and twist forms, and crystallography could identify the preferred conformation in the solid state. rsc.org

However, a prerequisite for this analysis is the ability to grow high-quality, single crystals of the compound. azom.com Many organic compounds, particularly those that are liquids at or near room temperature, can be challenging to crystallize. A thorough search of the current scientific literature and crystallographic databases did not yield a published crystal structure for this compound. This suggests that either the compound has not been successfully crystallized and analyzed by this method, or the data has not been made publicly available. The presence of a heavy atom like bromine would facilitate the structure solution process if suitable crystals were obtained. mdpi.com

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Analysis

Since the C3 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers, (R)-3-bromothiolane and (S)-3-bromothiolane. The separation and quantification of these enantiomers are critical, particularly in fields where stereochemistry influences biological activity or material properties. Chiral chromatography is the primary technique used for this purpose. goettingen-research-online.denih.gov

The principle of chiral chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. csfarmacie.cz This differential interaction leads to different retention times, allowing for their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this analysis.

High-Performance Liquid Chromatography (HPLC):

For the enantiomeric separation of this compound by HPLC, polysaccharide-based CSPs are a logical first choice due to their broad applicability in resolving a wide range of chiral compounds. mdpi.comrsc.org Columns based on derivatized cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), have shown great success in separating similar chiral molecules. sci-hub.ru

A typical approach would involve screening various mobile phases, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, to achieve optimal resolution. mdpi.com

Gas Chromatography (GC):

Chiral GC is another powerful technique for separating volatile enantiomers. gcms.cz For a compound like this compound, derivatized cyclodextrins are the most common type of CSP. azom.comuni-muenchen.de These cyclodextrin-based phases create chiral cavities into which one enantiomer fits better than the other, leading to separation.

The table below outlines plausible starting conditions for developing a chiral separation method for this compound enantiomers, based on established methods for similar analytes.

Table 2: Plausible Starting Conditions for Chiral Chromatography of this compound

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / 2-Propanol (e.g., 90:10 v/v) | UV (e.g., 210 nm) |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane / Ethanol (e.g., 95:5 v/v) | UV (e.g., 210 nm) |

| GC | Permethylated β-cyclodextrin | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| GC | Diacetyl-tert-butyldimethylsilyl β-cyclodextrin | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

This table presents hypothetical, yet scientifically reasoned, starting points for method development, as specific experimental data for this compound was not found in the surveyed literature.

The successful development of such a method would allow for the determination of the enantiomeric excess (e.e.) of a sample of this compound, a critical parameter for its use in stereospecific applications.

Synthetic Applications of 3 Bromothiolane As a Building Block

Precursor in Complex Organic Synthesis

As a foundational starting material, 3-bromothiolane provides a straightforward entry point to a variety of more complex molecules. The polarized C-Br bond makes the C3 position electrophilic and susceptible to attack by a wide array of nucleophiles, facilitating the construction of substituted derivatives and the incorporation of the thiolane unit into larger molecular frameworks.

The most fundamental application of this compound is its use in nucleophilic substitution reactions to create a library of 3-substituted thiolane derivatives. The reaction typically proceeds via an SN2 mechanism, where a nucleophile displaces the bromide ion. pearson.com This method is highly effective due to the good leaving group ability of bromide and the reactivity of primary or secondary alkyl halides in such transformations. pearson.com

A diverse range of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, can be employed to generate new carbon-heteroatom or carbon-carbon bonds at the C3 position of the thiolane ring.

N-Nucleophiles: Primary and secondary amines readily react with this compound to yield the corresponding 3-aminothiolane derivatives. For example, reaction with ammonia (B1221849) is a common route to produce thiolan-3-amine (B18485), a useful synthetic intermediate. isca.inwikipedia.org

O-Nucleophiles: Alkoxide ions, generated from the deprotonation of alcohols, are potent nucleophiles that react with this compound to form 3-alkoxythiolanes (thiolane ethers) in a classic Williamson ether synthesis-type reaction. pearson.comprinceton.edu

S-Nucleophiles: Thiolates (RS⁻) can be used to form 3-(alkylthio)thiolanes or 3-(arylthio)thiolanes, introducing a second sulfur-containing functional group into the molecule.

C-Nucleophiles: Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or enolates, can be used to form new C-C bonds. For instance, the reaction of this compound with allylmagnesium bromide is a plausible method for synthesizing 3-allylthiolane. vulcanchem.comyoutube.com

The following table summarizes the types of substituted thiolanes that can be constructed from this compound via nucleophilic substitution.

| Nucleophile Class | Example Nucleophile | Reagent Type | Product Class |

| Nitrogen | Ammonia (NH₃) | N-Nucleophile | 3-Aminothiolane |

| Oxygen | Sodium Ethoxide (NaOEt) | O-Nucleophile | 3-Ethoxythiolane |

| Sulfur | Sodium Thiophenolate (NaSPh) | S-Nucleophile | 3-(Phenylthio)thiolane |

| Carbon | Allylmagnesium Bromide | C-Nucleophile | 3-Allylthiolane |

Beyond the synthesis of simple derivatives, this compound is instrumental in appending the thiolane ring to larger, more complex molecular scaffolds. This strategy is valuable for modifying the properties of existing molecules, such as increasing polarity or introducing a new site for further functionalization. The synthetic approach remains a nucleophilic substitution, but in this context, the nucleophile is part of a larger molecule.

One significant application of this strategy is in the synthesis of macrocycles. baranlab.orgnih.govchemrxiv.org While specific examples employing this compound are not extensively documented, the principle involves reacting a molecule containing two nucleophilic groups with two equivalents of this compound to form a large ring. Alternatively, a large, pre-formed structure containing a single nucleophilic site can be functionalized with a thiolane group. This approach has been used in the synthesis of analogs of natural products like totarol, where complex scaffolds are modified to explore structure-activity relationships. nih.gov The incorporation of the thiolane unit can influence the molecule's conformational flexibility and its interaction with biological targets or materials.

Role in the Synthesis of Heterocyclic Scaffolds (non-pharmaceutical, non-agrochemical specific)

The reactivity of this compound can be harnessed to construct new heterocyclic rings, leading to fused or spirocyclic systems. These complex scaffolds are of interest in materials science and the development of novel chemical entities. sioc-journal.cnorganic-chemistry.orgmdpi.com

A plausible route to fused heterocycles involves a two-step sequence. First, this compound undergoes nucleophilic substitution with a reagent that contains a second functional group. In a subsequent step, an intramolecular cyclization can be induced to form a new ring fused to the thiolane core. For example, reaction with a dinucleophile like thiourea, followed by cyclization, is a common method for forming fused thiazole (B1198619) rings from α-halo ketones, a strategy that could be adapted for derivatives of this compound. researchgate.net

The synthesis of spiro heterocycles —compounds where two rings share a single atom—is another important application. nih.govresearchgate.netmdpi.comtandfonline.com A key intermediate for this purpose is tetrahydrothiophen-3-one (B87284) (3-thiolanone), which can be prepared from this compound via hydrolysis followed by oxidation. This ketone is a valuable precursor for multicomponent reactions that generate spirocyclic frameworks. For instance, the reaction of a cyclic ketone, an amine, and another active methylene (B1212753) compound is a known strategy for building spiro[dihydropyridine-oxindoles]. tandfonline.com By analogy, 3-thiolanone could serve as the cyclic ketone component to generate novel spiro-thiolane heterocyclic systems.

Methodology Development Utilizing its Reactivity (e.g., in cascade reactions, multicomponent reactions)

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgprinceton.edu These reactions increase synthetic efficiency and reduce waste. rsc.org While this compound is a versatile substrate, its specific use as a central component in the development of new cascade reaction methodologies is not yet widely reported.

Conceptually, a cascade could be initiated by a nucleophilic substitution on this compound, where the incoming nucleophile carries a second reactive moiety. This newly formed intermediate could then undergo a spontaneous intramolecular transformation, such as a cyclization or rearrangement, to build molecular complexity rapidly. wikipedia.org

Similarly, multicomponent reactions (MCRs) combine three or more starting materials in a one-pot process to form a complex product that contains portions of all reactants. beilstein-journals.orgmdpi.comfu-berlin.de The utility of alkyl halides in MCRs is established, suggesting that this compound could theoretically serve as an electrophilic component in such a reaction. For example, the Asinger reaction and its variants use an α-halo carbonyl compound to generate 3-thiazolines. nih.gov A derivative of this compound, if appropriately modified to fit the reaction template, could potentially be used in the development of novel MCRs to access sulfur-containing heterocycles. However, specific, documented examples of this compound being used to pioneer new cascade or multicomponent methodologies remain an area for future exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報